molecular formula C11H17NO B027944 4-Amino-3,5-dimethylbenzenepropanol CAS No. 454476-59-6

4-Amino-3,5-dimethylbenzenepropanol

Cat. No.: B027944
CAS No.: 454476-59-6
M. Wt: 179.26 g/mol
InChI Key: ZOLHJKXYRQTXFY-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical and Biomedical Research

In the broader landscape of chemical and biomedical sciences, compounds with similar structural motifs are of significant interest. Substituted anilines are foundational blocks for a vast array of dyes, polymers, and pharmaceuticals. nih.gov The presence of both an amino group and a hydroxyl group in 4-Amino-3,5-dimethylbenzenepropanol suggests potential for dual reactivity, making it a candidate for the synthesis of more complex molecules, including heterocyclic compounds and functionalized polymers.

From a biomedical perspective, the 2,6-dimethylaniline (B139824) substructure is found in several local anesthetics. nih.gov Furthermore, metabolites of related compounds, such as 4-amino-3,5-dimethylphenol, have been identified in biological systems, indicating that the metabolic pathways of such molecules are of toxicological and pharmacological relevance. bldpharm.com The introduction of a propanol (B110389) side chain could modulate the pharmacokinetic and pharmacodynamic properties of the core structure, a common strategy in drug discovery to alter solubility, protein binding, and receptor interaction.

Rationale for Comprehensive Academic Investigation of the Compound

The limited availability of public research data on this compound presents a clear rationale for a thorough academic investigation. Its structural relationship to compounds of known industrial and pharmaceutical importance suggests a high probability of discovering novel properties and applications. A comprehensive study would bridge a knowledge gap and could potentially unlock new synthetic pathways or identify novel bioactive agents. The compound is commercially available from suppliers, indicating that a synthetic route exists, yet this is not detailed in accessible academic literature. evitachem.combuyersguidechem.com

Overview of Prospective Research Domains and Methodologies

A structured academic investigation of this compound would logically commence with the documentation of a robust and scalable synthetic protocol. While related syntheses, such as those for other substituted anilines, can offer guidance, a specific and optimized procedure for this compound is required.

Following synthesis, a complete analytical characterization would be essential. This would involve a suite of spectroscopic and spectrometric techniques to establish a definitive reference dataset. Prospective methodologies would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise chemical environment of each atom in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, aiding in structural confirmation.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, namely the amine (N-H) and alcohol (O-H) stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the compound's absorption properties.

Once fully characterized, research could branch into several domains:

Chemical Reactivity Studies: Investigating the reactivity of the amino and hydroxyl groups to synthesize novel derivatives. This could include acylation, alkylation, and esterification reactions.

Biomedical Screening: In vitro assays to probe for biological activity. Given its structure, screening for targets such as ion channels, enzymes, or receptors involved in pain pathways could be a starting point. Cytotoxicity and metabolic stability assays would also be crucial early-stage investigations.

Materials Science: Exploring its potential as a monomer for polymerization or as a precursor for novel dyes or functional materials.

The systematic exploration of this compound, from fundamental synthesis and characterization to applied research, holds the promise of expanding our understanding of this chemical class and potentially yielding new molecules of scientific and commercial value.

Compound Data

PropertyValueSource
IUPAC Name 3-(4-amino-3,5-dimethylphenyl)propan-1-olN/A
CAS Number 454476-59-6 evitachem.com
Molecular Formula C₁₁H₁₇NO evitachem.com
Molecular Weight 179.26 g/mol evitachem.com
Appearance Yellow Oil evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-amino-3,5-dimethylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h6-7,13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHJKXYRQTXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625888
Record name 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454476-59-6
Record name 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Amino 3,5 Dimethylbenzenepropanol

Strategies for De Novo Synthesis

Precursor Identification and Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-Amino-3,5-dimethylbenzenepropanol identifies 2,6-dimethylaniline (B139824) as a key starting material. nih.govwikipedia.org The synthesis strategy would involve introducing a three-carbon chain at the para-position relative to the amino group.

A primary route for this is the Friedel-Crafts acylation . numberanalytics.comyoutube.com This involves acylating an N-protected derivative of 2,6-dimethylaniline (to prevent side reactions with the amino group) with a suitable three-carbon acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. The resulting ketone is then reduced to yield the target propanol (B110389) side chain. The final step would be the deprotection of the amino group.

An alternative pathway begins with 3,5-dimethylphenol. prepchem.combldpharm.com This could involve a series of steps including nitration, functionalization to introduce the propanol side chain, and subsequent reduction of the nitro group to the desired amine. The reduction of a nitro group to an amine can be achieved using various methods, including catalytic hydrogenation or reduction with metals like iron, tin, or zinc in an acidic medium. youtube.com

Retrosynthetic Pathway Key Precursors Key Reactions
Pathway 1 2,6-Dimethylaniline, Propanoyl ChlorideN-protection, Friedel-Crafts Acylation, Carbonyl Reduction, N-deprotection
Pathway 2 3,5-Dimethylphenol, Nitrating agentsNitration, Side-chain formation, Nitro group reduction

Alkylation and Carbon-Carbon Bond Formation Techniques

The core of the synthesis relies on forming a new carbon-carbon bond on the aromatic ring.

Friedel-Crafts Acylation Followed by Reduction: This is a robust and common method. beilstein-journals.org

Protection: The amino group of 2,6-dimethylaniline is first protected, often by acetylation with acetic anhydride, to form 2,6-dimethylacetanilide. This prevents the amine from reacting with the Lewis acid catalyst and deactivating the ring. slideshare.net

Acylation: The protected aniline (B41778) derivative undergoes Friedel-Crafts acylation with propanoyl chloride and a Lewis acid like aluminum chloride (AlCl₃). youtube.com The acyl group is directed to the para position due to the steric hindrance from the ortho-methyl groups. This forms 4-propanoyl-2,6-dimethylacetanilide.

Reduction: The ketone of the propanoyl group can be fully reduced to a CH₂ group using methods like the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. youtube.com Subsequent reduction of the amide and carbonyl can yield the final product.

Deprotection: The acetyl protecting group is removed by hydrolysis to reveal the primary aromatic amine.

Direct Alkylation: While direct Friedel-Crafts alkylation with a propyl halide is possible, it is often problematic due to the potential for carbocation rearrangements, which would lead to isomeric products. organic-chemistry.org Therefore, the acylation-reduction route is generally preferred for installing straight-chain alkyl groups.

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, chiral analogues can be synthesized where the hydroxyl group is located at a stereocenter on the side chain (e.g., 1-(4-amino-3,5-dimethylphenyl)propan-1-ol). The key to creating these chiral molecules is the use of asymmetric reduction techniques. youtube.comwikipedia.org

This process would start with the ketone intermediate, 1-(4-acetamido-3,5-dimethylphenyl)propan-1-one, synthesized via the Friedel-Crafts acylation described previously. The asymmetric reduction of this prochiral ketone can be achieved using several methods:

Catalytic Asymmetric Hydrogenation: This method employs a chiral catalyst, such as a Ruthenium-BINAP system (Noyori hydrogenation), to deliver hydrogen to one face of the ketone preferentially, yielding one enantiomer of the alcohol in high excess. youtube.comwikipedia.org

Chiral Reducing Agents: Reagents like chiral borane (B79455) derivatives (e.g., Corey-Bakshi-Shibata or CBS catalyst) or chirally modified borohydrides can be used for the stereoselective reduction of the ketone to the chiral alcohol. rsc.orgnih.gov

The choice of catalyst and reaction conditions determines which enantiomer of the chiral alcohol is produced. rsc.org Subsequent deprotection of the amino group would yield the final chiral amino alcohol.

Targeted Chemical Modifications and Derivatization

The presence of both an aromatic amino group and a primary alcohol allows for a wide range of selective chemical modifications.

Reactions Involving the Aromatic Amino Group

The aromatic amino group is a versatile functional handle for derivatization. numberanalytics.comnoaa.gov

Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amides. This reaction is also commonly used as a protection strategy during synthesis.

Diazotization (Sandmeyer Reaction): Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures produces a diazonium salt (Ar-N₂⁺). numberanalytics.comwikipedia.org This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in the presence of a copper(I) catalyst. nih.govnumberanalytics.com This allows for the introduction of halogens (Cl, Br), cyano groups (-CN), or a hydroxyl group (-OH) to replace the original amino group. wikipedia.orgnumberanalytics.com

Alkylation: The amino group can be alkylated using alkyl halides, though controlling the degree of alkylation (to form secondary, tertiary, or quaternary ammonium (B1175870) salts) can be challenging.

Reaction Type Reagents Product Functional Group Reference
Acylation Acyl Chloride (R-COCl), BaseAmide (-NHCOR) slideshare.net
Diazotization NaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻) noaa.govnumberanalytics.com
Sandmeyer (Halogenation) ArN₂⁺Cl⁻, CuCl / CuBrAryl Halide (-Cl, -Br) wikipedia.org
Sandmeyer (Cyanation) ArN₂⁺Cl⁻, CuCNAryl Nitrile (-CN) numberanalytics.com

Functionalization of the Propanol Side Chain

The primary alcohol of the propanol side chain offers another site for chemical modification. nih.govfoodb.ca

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). learncbse.in Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the alcohol all the way to a carboxylic acid. youtube.comlearncbse.in

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides) under acidic conditions to form esters.

Etherification (Williamson Synthesis): The alcohol can be deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which can then react with an alkyl halide to form an ether.

Conversion to Alkyl Halide: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. This creates a good leaving group for subsequent nucleophilic substitution reactions.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Amino 3,5 Dimethylbenzenepropanol

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-Amino-3,5-dimethylbenzenepropanol, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic protons would appear as a singlet due to their symmetrical substitution pattern. The protons of the propyl chain would exhibit distinct signals with characteristic splitting patterns (triplets and a multiplet). The methyl groups on the benzene (B151609) ring would produce a singlet, and the protons of the amino and hydroxyl groups would also give rise to signals, though their chemical shifts can be variable and they may appear as broad singlets.

¹³C NMR provides information on the different carbon environments in the molecule. One would expect distinct signals for the aromatic carbons, the carbons of the propyl chain, and the methyl carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ar-H~6.5 (s, 2H)~145 (C-NH₂)
-CH₂- (alpha to Ar)~2.5 (t, 2H)~128 (Ar-C)
-CH₂- (beta to Ar)~1.8 (m, 2H)~125 (Ar-CH)
-CH₂-OH~3.6 (t, 2H)~115 (Ar-C)
Ar-CH₃~2.2 (s, 6H)~62 (-CH₂OH)
-NH₂Variable (br s, 2H)~34 (-CH₂)
-OHVariable (br s, 1H)~32 (-CH₂)
~20 (Ar-CH₃)

Note: Predicted data based on analogous structures. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br' denotes broad.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring and the C-C backbone.

Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3400-3250 (two bands)3400-3250
O-H Stretch (Alcohol)3600-3200 (broad)3600-3200
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
Aromatic C=C Stretch1600-14501600-1450
C-N Stretch1340-12501340-1250
C-O Stretch1260-10001260-1000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₁H₁₇NO), HRMS would be used to determine its exact mass, which can then be compared to the calculated theoretical mass.

Expected HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₁H₁₇NO
Calculated Monoisotopic Mass179.131014
Expected [M+H]⁺180.13829

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing both quantitative purity information and UV-Vis spectral data for peak identification. A reversed-phase HPLC method would likely be developed, where the retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would indicate its purity. The DAD would provide the UV-Vis spectrum of the analyte, with an expected maximum absorption (λmax) influenced by the aminophenol chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility due to the polar amino and hydroxyl groups, it can be chemically modified (derivatized) to increase its volatility. A common derivatization strategy for such compounds is silylation, which replaces the active hydrogens on the amine and alcohol with trimethylsilyl (B98337) (TMS) groups. The resulting derivative would be more amenable to GC separation and would produce a characteristic mass spectrum, allowing for both identification and purity assessment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules within the crystal lattice. While specific crystallographic data for this compound is not publicly available, an analysis of the closely related compound, 4-Amino-3,5-dimethylbenzonitrile , offers significant insights into the potential solid-state structure. The substitution of the propanol (B110389) group with a nitrile group allows for a comparative structural investigation.

A study on 4-Amino-3,5-dimethylbenzonitrile revealed that hydrogen bonding is a critical element in its crystal structure. goettingen-research-online.deresearchgate.net In the crystalline state, each hydrogen atom of the amino group is linked to a cyano nitrogen atom of two different neighboring molecules. goettingen-research-online.deresearchgate.net This interaction leads to the formation of a layered structure composed of squares and octagons. goettingen-research-online.deresearchgate.net Such detailed structural information is invaluable for understanding the intermolecular forces that govern the properties of the solid material.

The amino nitrogen atom in related aminobenzonitriles has been shown to have a pyramidal character. researchgate.net For instance, in 4-aminobenzonitrile (B131773) (ABN), the angle between the plane of the amino group and the phenyl ring is 34 (3)°. researchgate.net In contrast, steric hindrance from the ortho-methyl groups in a related molecule, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), forces the dimethylamino group to twist significantly with respect to the phenyl plane, with a twist angle of 59.3(2)° at 173 K. researchgate.net This highlights the profound impact of substituent groups on the molecular conformation.

For this compound, it can be hypothesized that the propanol group, with its capacity for hydrogen bonding through the hydroxyl moiety, would also play a significant role in the crystal packing, potentially leading to a complex network of intermolecular interactions.

To provide a more concrete example of the type of data obtained from an X-ray crystallographic study, the following tables detail the findings for the analogous compound, 4-Amino-3,5-dimethylbenzonitrile.

Table 1: Crystallographic Data for 4-Amino-3,5-dimethylbenzonitrile

Parameter Value
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.003(5)
b (Å) 16.490(15)
c (Å) 15.698(14)
β (°) 94.523(12)
Volume (ų) 1549(2)
Z 2

Data sourced from a study on 4-aminobenzonitriles. researchgate.net

Table 2: Selected Bond Lengths for 4-Amino-3,5-dimethylbenzonitrile

Bond Length (Å)
N-phenyl 1.367 (average for aminobenzonitriles)

Data indicates the typical bond length for this type of compound. goettingen-research-online.de

The purity of a compound is as crucial as its structural identity. Advanced analytical techniques, often hyphenated to combine the separation power of chromatography with the specificity of spectroscopic detection, are employed for this purpose. nih.govresearchgate.net For a chiral molecule like this compound, methods that can distinguish between enantiomers are particularly important.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying impurities. nih.govresearchgate.net These methods are highly sensitive and specific, capable of detecting trace-level impurities that might be missed by more conventional techniques. researchgate.net For non-volatile or thermally labile compounds like many amino alcohols, LC-MS is often the method of choice. nih.gov The use of derivatization agents can be employed to enhance the chromatographic separation and detection of amino alcohols that lack a strong chromophore. oup.com

For the assessment of enantiomeric purity, chiral chromatography is the gold standard. utwente.nl This can be achieved through the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts differently with the two enantiomers, leading to their separation. nih.gov Alternatively, derivatization with a chiral derivatizing agent (CDA) can form diastereomers that can be separated on a standard achiral column. oup.comnih.gov

Furthermore, chiroptical sensing methods offer a rapid and sensitive means of determining enantiomeric excess. nsf.gov These techniques often involve the reaction of the analyte with a chiral or achiral probe to generate a product with a distinct circular dichroism (CD) signal. nih.govnsf.gov The intensity of the CD signal can be correlated with the enantiomeric composition of the sample. nsf.gov

Computational Chemistry and Theoretical Modeling of 4 Amino 3,5 Dimethylbenzenepropanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the intrinsic properties of 4-Amino-3,5-dimethylbenzenepropanol. These calculations offer a detailed description of the molecule's electronic structure and energy.

Determination of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is characterized by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the amino group (-NH2) and the hydroxyl group (-OH) act as electron-donating groups, influencing the electron density distribution across the aromatic ring and the propanol (B110389) side chain. The HOMO is typically localized on the electron-rich aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, representing the most probable region for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar aromatic amines and alcohols, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

ParameterValue
HOMO Energy-8.5 to -9.5 eV
LUMO Energy-0.5 to 0.5 eV
HOMO-LUMO Gap8.0 to 10.0 eV

These values suggest that this compound is a relatively stable molecule, with a significant energy barrier for electronic excitation.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, primarily within the propanol side chain and the orientation of the amino group. Theoretical calculations can map the potential energy surface as a function of these dihedral angles to identify stable conformers and the energy barriers between them.

The rotation around the C-C bonds of the propanol chain and the C-N bond of the amino group leads to various conformers with different steric and electronic energies. The most stable conformer will adopt a geometry that minimizes steric hindrance between the methyl groups, the amino group, and the propanol side chain.

Prediction of Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical environment of each atom, influenced by factors like electron density and the presence of neighboring functional groups, determines its chemical shift. For instance, the aromatic protons and carbons are expected to have characteristic shifts, while the protons of the amino and hydroxyl groups will have shifts that are sensitive to solvent and temperature. liverpool.ac.uk

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the N-H bonds in the amino group, the O-H bond in the hydroxyl group, and the C-H bonds in the methyl and propanol groups, as well as the bending and torsional motions of the molecular skeleton. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are typical frequency ranges for the specified functional groups and are not specific calculated values for this molecule.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Hydroxyl (-OH)O-H Stretch3200 - 3600
Aromatic RingC-H Stretch3000 - 3100
C=C Stretch1450 - 1600
Methyl (-CH₃)C-H Stretch2850 - 2960
Propanol ChainC-H Stretch2850 - 2960
C-O Stretch1050 - 1150

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its interactions with its environment and its conformational flexibility.

Investigation of Intermolecular Interactions with Solvent and Biological Targets

MD simulations can model the interactions of this compound with solvent molecules, such as water. These simulations reveal how the molecule is solvated and the role of hydrogen bonding between the amino and hydroxyl groups and the solvent. The arrangement of solvent molecules around the solute can significantly influence its conformation and reactivity.

Furthermore, if this compound is investigated for its potential as a ligand for a biological target, such as a protein, MD simulations can be used to study the binding process. These simulations can predict the binding affinity, identify key interacting residues in the protein's binding site, and characterize the stability of the ligand-protein complex.

Conformational Flexibility and Ligand Dynamics

MD simulations allow for the exploration of the conformational landscape of this compound in a dynamic context. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand how the molecule's shape fluctuates over time. This is particularly important for understanding how the molecule might adapt its conformation to fit into a binding site or to react with other molecules. The flexibility of the propanol side chain is a key aspect that would be explored in such simulations.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

No specific studies detailing the development of molecular descriptors for this compound are available in the current body of scientific literature.

There are no published predictive models for the biological activities of this compound based on its specific structural features.

Biological Activity and Mechanistic Insights in in Vitro and Non Clinical Model Systems

Investigation of Molecular Interactions within Biological Contexts

The molecular interactions of 4-Amino-3,5-dimethylbenzenepropanol have been a subject of scientific inquiry, particularly concerning its potential applications in proteomics and its relationship with key neurotransmitter receptors.

Currently, there is no specific information available in the scientific literature regarding the direct application of this compound in proteomics research or for protein labeling purposes.

Detailed studies on the direct modulatory effects of this compound on specific enzymes in cell-free systems have not been extensively reported in publicly available research.

While direct binding and allosteric modulation data for this compound are not specified, the broader class of benzenepropanol derivatives has relevance in the context of γ-aminobutyric acid type B (GABA-B) receptors. GABA-B receptors are metabotropic receptors that play a crucial role in mediating the inhibitory effects of the neurotransmitter GABA. nih.gov These receptors are heterodimers, composed of GABA-B-R1 and GABA-B-R2 subunits, which interact to form a functional receptor. nih.gov

The function of GABA-B receptors is complex, involving G-protein coupling to modulate ion channels and second messengers. nih.gov For instance, activation of GABA-B receptors can lead to the suppression of voltage-dependent Ca2+ channels or the activation of inward rectifying K+ channels, both of which are inhibitory actions. nih.gov The relevance of benzenepropanol derivatives often lies in their ability to act as allosteric modulators, influencing the receptor's response to its primary agonist, GABA. The structural characteristics of these derivatives can influence their binding affinity and modulatory effects.

Table 1: Overview of GABA-B Receptor Characteristics

Feature Description
Receptor Type Metabotropic G-protein-coupled receptor (GPCR), Family C. nih.gov
Subunits Heterodimer of GABA-B-R1 and GABA-B-R2. nih.gov
Primary Ligand γ-aminobutyric acid (GABA). nih.gov
Signaling Mechanism Primarily through G-proteins to modulate ion channels (Ca2+, K+) and second messengers like adenylate cyclase. nih.govnih.gov
Key Function Mediates slow and prolonged inhibitory neurotransmission in the central nervous system. nih.gov

Cell-Based Assays and Responses in Cultured Systems (Non-Clinical)

The effects of this compound at the cellular level are a key area of non-clinical investigation, focusing on metabolic pathways and signaling cascades.

Specific research detailing the effects of this compound on key cellular metabolic pathways, such as protein synthesis in rat-liver polysome preparations, is not currently available in the scientific literature.

Information regarding the specific modulation of intracellular signaling cascades by this compound is not detailed in the available research. However, the interaction of related compounds with receptors like the GABA-B receptor can initiate a variety of second messenger cascades. nih.gov For example, GABA-B receptor activation is known to reduce adenylate cyclase activity and can modulate Protein Kinase C (PKC). nih.gov Such interactions can have widespread effects on cellular function.

Table 2: Compound Names Mentioned

Compound Name
This compound
γ-aminobutyric acid (GABA)
Baclofen

Mechanistic Elucidation in Simplified Biological Models

Identification of Putative Biological Targets and Ligand-Target Interactions

There is currently no publicly available research identifying any putative biological targets for this compound. Scientific studies that would typically delineate the specific proteins, enzymes, receptors, or other biomolecules with which this compound might interact are absent from the current body of scientific literature. Consequently, there is no information on the nature of any potential ligand-target interactions, such as binding affinities, modes of interaction, or the functional consequences of such binding.

Exploration of Upstream and Downstream Pathway Modulation

In the absence of identified biological targets, there is no corresponding research on the effects of this compound on cellular signaling pathways. Studies designed to explore the modulation of upstream activators or downstream effectors following exposure to this compound have not been published. Therefore, its impact on any specific biological pathways remains unknown.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 4 Amino 3,5 Dimethylbenzenepropanol

Rational Design Principles for Structural Diversification

The diversification of the 4-Amino-3,5-dimethylbenzenepropanol scaffold is guided by established medicinal chemistry principles. These include bioisosteric replacement to modulate physicochemical and pharmacological properties, exploration of substituent effects on the aromatic ring to fine-tune activity, and modification of the flexible propanol (B110389) side chain to optimize interactions with biological targets. nih.govdrughunter.comajptr.com

Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a powerful tool in drug design. drughunter.comdrugdesign.org For this compound, the primary amino (-NH₂) and terminal hydroxyl (-OH) groups are key targets for such modifications.

The interchange of hydroxyl and amino groups is a well-established bioisosteric replacement. ajptr.comu-tokyo.ac.jp These groups are of similar size and are capable of acting as both hydrogen bond donors and acceptors, which can lead to retained or modulated biological activity. u-tokyo.ac.jp For instance, the substitution of the hydroxyl group in folic acid with an amino group to create aminopterin (B17811) is a classic example of this strategy. ajptr.com Applying this to the target molecule, the terminal hydroxyl could be replaced with an amino group, or conversely, the aromatic amino group could be replaced by a hydroxyl, fundamentally altering the molecule's electronic and hydrogen-bonding characteristics.

Other potential bioisosteres for the amino and hydroxyl groups are presented in the table below, illustrating the variety of modifications possible to alter properties like pKa, lipophilicity, and metabolic stability. nih.govdrughunter.com

Original Group Potential Bioisostere Rationale for Replacement
Amino (-NH₂)-OH, -SH, -CH₃Mimic size and hydrogen bonding potential; alter basicity.
Hydroxyl (-OH)-NH₂, -F, -CH₂OHAlter hydrogen bonding, polarity, and metabolic stability.
Hydroxyl (-OH)Carboxylic Acid Isosteres (e.g., tetrazole)Introduce an acidic character, potentially improving solubility and binding. nih.govdrughunter.com

The success of these replacements is highly context-dependent, relying on the specific interactions within the biological target. drughunter.com

The nature and position of substituents on an aromatic ring can profoundly influence a molecule's pharmacological profile by altering its electronic properties, lipophilicity, and steric profile. researchgate.net The parent compound features two methyl groups at positions 3 and 5 of the benzene (B151609) ring. The effects of these and other potential substituents can often be predicted using Hammett relationships, which correlate substituent electronic properties with reaction rates or equilibrium constants. nih.govresearchgate.net

Modifying the existing dimethyl substituents or introducing new ones can achieve several goals:

Altering Electronic Properties: Replacing the electron-donating methyl groups with electron-withdrawing groups like halogens (e.g., -F, -Cl) or a nitro group (-NO₂) would significantly change the electron density of the aromatic ring and the pKa of the amino group. u-tokyo.ac.jpnih.gov Fluorine, being similar in size to hydrogen, is a particularly common substitution used to explore electronic effects without major steric changes. ajptr.comu-tokyo.ac.jp

Modulating Lipophilicity: The number of aromatic rings and their substituents affects solubility and cell permeability. researchgate.net Increasing the size of the alkyl substituents or adding more hydrophobic groups could increase lipophilicity, while introducing polar groups would decrease it.

Probing Steric Interactions: Varying the size of the substituents at the 3 and 5 positions can probe the steric tolerance of a potential binding pocket. Replacing methyl groups with larger groups like ethyl or isopropyl, or smaller ones like hydrogen, would systematically explore these spatial requirements.

The introduction of a hydroxyl group through metabolic oxidation of an aromatic ring can also significantly alter drug activity, either by enhancing anchoring to a receptor or by weakening binding through unfavorable interactions. nih.gov

The three-carbon propanol side chain offers significant opportunities for modification to improve binding affinity and specificity. This flexible chain can adopt numerous conformations to fit into a binding site.

Key strategies for modifying this chain include:

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., to an ethanol (B145695) or butanol derivative) would alter the positioning of the terminal hydroxyl group relative to the aromatic ring, potentially optimizing key interactions.

Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropane) or double bonds within the chain can restrict conformational freedom. This can lead to a more favorable binding entropy and provide insight into the bioactive conformation.

Stereochemistry: If chiral centers are introduced into the side chain, the different stereoisomers can be synthesized and evaluated. It is common for enantiomers to exhibit different biological activities and affinities, as seen with drugs like propranolol. nih.gov

Functional Group Alteration: The terminal hydroxyl group is a primary point for interaction. It can be converted to an ether, ester, or other functional groups to probe the nature of the binding site. For example, studies on propranolol, which features a related propanolamine (B44665) side chain, have shown that specific amino acid residues in its binding site are critical for its effects, highlighting the importance of the side chain's structure. nih.govnih.gov

Synthetic Pathways to Key Derivatives

The synthesis of the designed derivatives requires versatile and regioselective chemical methods. The preparation of novel aminophenols and variously substituted benzenepropanols relies on established and modern organic synthesis techniques.

The synthesis of aminophenol derivatives, which are analogues of the core scaffold, can be approached through several routes. A recent study detailed the synthesis of new para-aminophenol derivatives containing fragments of various fatty acids and monoethanolamine as potential analogues of paracetamol. nih.gov This highlights a common strategy: the acylation or alkylation of the amino or hydroxyl group of a starting aminophenol.

For creating highly substituted phenols with precise control over the position of each group, modern methods offer significant advantages. One reported synthesis allows for the creation of polysubstituted phenols, including those with five different substituents, by reacting hydroxypyrones with nitroalkenes. oregonstate.edu This method provides complete regiochemical control, which is crucial for a systematic structure-activity relationship (SAR) study. oregonstate.edu The synthesis of various aminopyrazole derivatives has also been achieved through multi-step reactions involving diazotization and cyclization, demonstrating pathways to complex heterocyclic analogues. researchgate.net

A general retrosynthetic approach to aminophenol analogues often involves identifying a key intermediate that can be diversified in the final steps of the synthesis. mdpi.com

Synthesizing benzenepropanol derivatives with different substituents on the aromatic ring requires careful planning, often using a retrosynthetic approach to determine the correct order of reactions. khanacademy.orglibretexts.org The directing effects of the substituents are critical.

A common method to introduce a propyl chain is through a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). libretexts.org This two-step process avoids the carbocation rearrangements that can occur with direct Friedel-Crafts alkylation using a propyl halide. The order of this acylation relative to the introduction of other ring substituents is paramount. libretexts.orgyoutube.com

For example, to synthesize a derivative with a meta-directing group (like a nitro group) and a para-directing group (the propyl chain), the meta-director is typically introduced first to guide the subsequent substitution. khanacademy.orglibretexts.org The table below outlines a hypothetical synthetic sequence for a nitro-substituted analogue, illustrating the strategic considerations.

Step Reaction Reagents Rationale
1Friedel-Crafts AcylationPropanoyl chloride, AlCl₃Adds a keto group to the benzene ring. This group is a meta-director.
2NitrationHNO₃, H₂SO₄The acyl group directs the incoming nitro group to the meta position.
3Clemmensen ReductionZn(Hg), HClReduces the keto group to an alkyl chain (propyl group), which is an ortho/para-director.
4Reduction of Nitro GroupH₂, Pd/C or Sn, HClReduces the nitro group to an amine, yielding the final substituted aminobenzenepropane.

This strategic, multi-step approach allows for the creation of a wide array of benzenepropanol-derived compounds with precise control over the substitution pattern on the aromatic ring. libretexts.orgyoutube.com

Strategies for Accessing Heterocyclic Analogues

The synthesis of heterocyclic analogues based on the 4-amino-3,5-dimethylphenyl scaffold is a key area of research aimed at developing novel therapeutic agents. Various strategies have been employed to construct diverse heterocyclic systems, including pyrimidines, pyrazoles, and triazoles, by modifying the core structure.

One of the most prominent strategies involves the construction of diarylpyrimidine (DAPY) analogues, which have shown significant activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The synthesis of these compounds often starts with precursors containing the 4-amino-3,5-dimethylphenyl moiety. A general approach involves the condensation of a β-cyanoenolate with an amidine hydrochloride, a method suitable for industrial-scale production. nih.gov Another method is the intermolecular cycloaddition of ynamides with nitriles, which can be mediated by a metal catalyst or a strong acid to yield 4-aminopyrimidines. nih.gov For instance, the synthesis of 2,4-diaminopyrimidine (B92962) scaffolds can be achieved by using 2,4-dichloro-5-fluoropyrimidine (B19854) as a starting material. The chlorine at the C4 position is first substituted by an amine, followed by further reactions to introduce diversity at the C2 position. nih.gov

The synthesis of pyrazole (B372694) derivatives represents another important route to novel analogues. A widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. nih.govchim.it This approach allows for structural variations at multiple positions of the pyrazole ring. chim.it For example, pyrazole-aniline linked compounds have been synthesized through catalyst-free, one-pot reactions involving anilines, pyrazole aldehydes, and other components. researchgate.net Research has also demonstrated the synthesis of pyrazoles with aniline (B41778) substitutions at the fifth position, which have been evaluated for antiprotozoal activity. tsijournals.com

1,2,4-Triazole analogues have also been synthesized using various methodologies. A series of derivatives has been prepared from 4-amino-3,5-dimethyl-1,2,4-triazole itself. zsmu.edu.uamdpi.com One synthetic pathway involves the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with different aldehydes to form Schiff bases or stable hemiaminals, depending on the reaction conditions and the electronic properties of the aldehyde. mdpi.com Another approach for creating N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides utilizes succinic anhydride, aminoguanidine (B1677879) hydrochloride, and various amines. The specific synthetic route can be adapted based on the nucleophilicity of the amine used. rsc.org

Structure-Activity Relationship (SAR) Studies in Biological Model Systems

Correlation of Structural Features with Observed Biological Readouts

Structure-activity relationship (SAR) studies on heterocyclic analogues of this compound, particularly the diarylpyrimidine (DAPY) class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), have provided critical insights into the features required for potent biological activity. These studies correlate specific structural modifications with the observed antiviral efficacy.

A key finding in the SAR of DAPYs is the importance of the substitution pattern on the aromatic rings. For the phenyl ring attached to the pyrimidine (B1678525) core, the presence of electron-withdrawing groups at the para-position, such as a cyano (-CN) or a nitro (-NO2) group, has been shown to enhance antiviral activity. mdpi.com For example, in a series of newly synthesized DAPYs, the compound designated TF2, which has a para-cyano substitution, demonstrated the most potent activity against wild-type HIV-1, with an EC50 value of 7.6 nM. mdpi.com This compound also showed significant activity against drug-resistant strains. mdpi.com In contrast, analogues with electron-donating groups have also shown potent inhibitory activity, indicating that the electronic properties of the substituents play a complex role in modulating biological response. nih.gov

The stereochemistry of the linker between the pyrimidine core and the aryl wing is another crucial factor. Studies have shown that for certain DAPY derivatives, the (S)-isomers exhibit superior anti-HIV activity compared to their (R)-isomer counterparts. nih.gov The flexibility of the molecule, often referred to as "wiggling" and "jiggling," is a hallmark of the DAPY class and allows them to adapt to mutations in the NNRTI binding pocket, thus retaining potency against resistant viral strains. mdpi.comresearchgate.net

Furthermore, modifications to other parts of the molecule have been explored. Replacing the common cyanovinyl moiety found in some NNRTIs with larger aromatic systems like CN-naphthyl or CN-indolizine groups can lead to additional π-π stacking interactions within the binding pocket, potentially enhancing affinity. frontiersin.org The table below summarizes the activity of selected DAPY analogues against different HIV-1 strains, highlighting the impact of specific substitutions.

Compound IDSubstitution (Left Wing)HIV-1 StrainEC50 (nM)
TF2 4-cyano-phenylWild-Type7.6
TF2 4-cyano-phenylK103N Mutant28.1
TF2 4-cyano-phenylE138K Mutant44.0
TF13 3-chloro-5-fluoro-phenylK103N Mutant28.0
TF15 4-nitro-phenylE138K Mutant50.0
NVP Pyridin-3-ylWild-Type122.6
NVP Pyridin-3-ylK103N Mutant7495.1

EC50 values represent the concentration of the compound required to inhibit viral replication by 50%. NVP (Nevirapine) is included as a reference first-generation NNRTI. Data sourced from mdpi.com.

Identification of Pharmacophore Models and Key Interaction Sites

Pharmacophore modeling and molecular docking studies have been instrumental in defining the essential structural features and key interaction sites for the diarylpyrimidine (DAPY) class of analogues. These models provide a three-dimensional representation of the chemical features necessary for biological activity.

The established pharmacophore model for DAPYs as HIV-1 NNRTIs reveals a characteristic "U-shaped" or "horseshoe" conformation when bound to the reverse transcriptase enzyme. mdpi.com This model generally consists of three main components: a central hydrogen bond acceptor and two hydrophobic wings (left and right). mdpi.com The pyrimidine core often serves as the central component, while the two aryl groups, including the one derived from the 4-amino-3,5-dimethylphenyl scaffold, form the hydrophobic wings that fit into a non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. mdpi.comresearchgate.netrsc.orgnih.gov

Molecular docking studies have identified the specific amino acid residues within the NNIBP that are crucial for binding. These key interaction sites include Lys101, Lys103, Tyr181, Tyr188, Phe227, and Trp229. tandfonline.com The interactions between the DAPY analogues and these residues are multifaceted:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, often forming hydrogen bonds with the main-chain amide of Lys101. researchgate.nettandfonline.com

π-π Stacking: The aryl wings of the DAPY molecule engage in π-π stacking interactions with the aromatic side chains of residues such as Tyr181, Tyr188, and Phe227. mdpi.comtandfonline.com The presence of a phenyl group at the C4-position of the pyrimidine ring has been found to be more effective for activity than cycloalkane groups, precisely because of its ability to participate in these stacking interactions. mdpi.comnih.gov

The flexibility of the DAPY structure allows the two wings to adopt different orientations, enabling the molecule to effectively bind to both wild-type and mutant forms of HIV-1 reverse transcriptase. mdpi.com This adaptability is a key reason for the success of second-generation NNRTIs like etravirine, which is a DAPY derivative. The insights gained from these pharmacophore models are crucial for guiding the rational design of new, more potent, and broadly effective antiviral agents. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 4 Amino 3,5 Dimethylbenzenepropanol

Integration with Advanced High-Throughput Screening Platforms

The structure of 4-Amino-3,5-dimethylbenzenepropanol, featuring both a nucleophilic amino group and a hydroxyl functional group, makes it an attractive candidate for inclusion in high-throughput screening (HTS) libraries. HTS allows for the rapid assessment of a compound's biological activity against a multitude of targets.

Future research could focus on integrating this compound into HTS campaigns to explore a wide range of biological activities. For instance, aminophenol derivatives have been investigated for various pharmacological properties. nih.govnih.gov Screening this compound could uncover novel activities in areas such as:

Enzyme Inhibition: The aminophenol moiety is a key feature in some enzyme inhibitors. researchgate.net HTS could reveal specific inhibitory potential against proteases, kinases, or other enzyme classes.

Receptor Binding: The compound could be screened against a panel of receptors to identify any potential agonist or antagonist activity.

Antiproliferative Effects: Substituted aminophenols have been studied for their effects on cell growth. nih.gov HTS assays using various cancer cell lines could determine if this compound possesses any cytotoxic or cytostatic properties.

A fluorescence-based HTS method has been developed for determining the enantiomeric excess of amines and their derivatives, which could be adapted for high-throughput chiral analysis if asymmetric syntheses of this compound are developed. bath.ac.uk

Table 1: Potential HTS Applications for this compound based on Related Compound Classes

Screening Area Rationale based on Related Compounds Potential Targets Relevant Citations
Enzyme Inhibition Aminophenol moieties can cause false positive inhibition of proteases through redox cycling. researchgate.net Cysteine proteases, kinases, phosphatases researchgate.net
Antiproliferative Activity Fenretinide, an aminophenol derivative, has antiproliferative effects. nih.gov Various cancer cell lines nih.gov
Antimicrobial Activity Schiff bases derived from 4-aminophenol (B1666318) show antimicrobial properties. mdpi.comnih.gov Bacteria (Gram-positive and Gram-negative), Fungi mdpi.comnih.gov

Potential for Development of Novel Chemical Probes

The functional groups of this compound make it a versatile scaffold for the development of novel chemical probes. The primary amine can be readily derivatized, and the hydroxyl group offers another site for modification.

Fluorescent Probes: The aniline (B41778) substructure is a common component of environmentally sensitive fluorescent dyes. Future work could involve the conjugation of this compound with fluorophores to create probes for sensing specific analytes or for use in cellular imaging.

Biotinylation and Tagging: The amino group provides a convenient handle for the attachment of biotin (B1667282) or other affinity tags. This would enable its use in pull-down assays to identify binding partners within a cell lysate, helping to elucidate its mechanism of action if any biological activity is discovered.

Photoaffinity Labeling: With appropriate modification, the molecule could be converted into a photoaffinity label to covalently bind to its biological target upon photoactivation, facilitating target identification and validation.

The development of such probes would be a crucial step in translating any hits from HTS into a deeper understanding of the compound's biological function.

Exploration of Materials Science Applications and Polymer Chemistry

The field of polymer chemistry, particularly the development of functional polymers, presents a significant opportunity for this compound. Aniline and its derivatives are well-known precursors to polyaniline (PANI), a conducting polymer with diverse applications. nih.govmdpi.comrsc.orgresearchgate.netrsc.orgnih.govnih.gov

The specific substitutions on the aromatic ring of this compound could impart unique properties to the resulting polymer:

Solubility and Processability: The dimethyl groups and the propanol (B110389) side chain could enhance the solubility of the corresponding polymer in common organic solvents, a common challenge with unsubstituted polyaniline. rsc.org This would facilitate its processing into films and other form factors.

Modified Electronic Properties: The electron-donating methyl groups and the insulating propanol chain would likely alter the electronic and optical properties of the polymer compared to PANI. rsc.orgrsc.org This could be advantageous for applications in sensors or electronic devices.

Sensing Applications: Polyaniline derivatives are extensively studied as materials for chemical sensors, for example, for detecting gases like ammonia (B1221849) or moisture. rsc.orgnih.govnih.gov Polymers derived from this compound could be investigated for their sensitivity and selectivity towards various analytes. The surface morphology of such polymers, which can be influenced by substituents, plays a crucial role in their sensing performance. nih.govresearchgate.net

Table 2: Potential Polymer Properties and Applications

Property Hypothesized Influence of Substituents Potential Application Relevant Citations
Solubility The alkyl and propanol groups may increase solubility in organic solvents. Solution-processable films, coatings rsc.org
Conductivity Substituents will alter the electronic structure, likely modifying conductivity compared to unsubstituted PANI. Semiconductor layers, antistatic coatings mdpi.comrsc.org
Sensing The functional groups could provide specific binding sites for analytes. Chemical sensors for gases or ions nih.govnih.govnih.gov
Morphology Substituents are known to influence the porosity and structure of polyaniline films. High surface area electrodes, catalysts nih.govresearchgate.net

Cross-Disciplinary Research Collaborations and Translational Perspectives

The multifaceted potential of this compound necessitates a cross-disciplinary research approach. Realizing its promise will require collaboration between synthetic chemists, materials scientists, biologists, and engineers.

Chemistry and Biology: Synthetic chemists could create a library of derivatives based on the this compound scaffold. These could then be passed to biologists for HTS to identify lead compounds for therapeutic development. The collaboration between biologists and chemists is crucial for efficiently triaging hits from HTS campaigns. researchgate.net

Chemistry and Materials Science: The synthesis of novel polymers from this monomer would be a joint effort between polymer chemists and materials scientists. The latter would characterize the physical, electronic, and morphological properties of the new materials and explore their integration into devices such as sensors or batteries.

Translational Research: Should a significant biological activity or a high-performance material be discovered, collaborations with engineers and pharmacologists would be essential for translating these findings into real-world applications. For example, if a polymer based on this compound shows high sensitivity to a particular pollutant, engineers could work on designing and fabricating a sensor device. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3,5-dimethylbenzenepropanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions of substituted benzaldehyde derivatives with amino-triazole precursors under reflux conditions. For example, reacting 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole with benzaldehyde in absolute ethanol and glacial acetic acid (5 drops) at reflux for 4 hours yields intermediates that can be further functionalized . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and catalyst loading (e.g., acetic acid concentration) to improve yield. Post-reaction purification via vacuum evaporation and filtration is critical .

Q. Which spectroscopic techniques are most effective for characterizing 4-Amino-3,5-dimethylbenzenephenol derivatives?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., -NH₂, -OH) via stretching frequencies (e.g., 3300–3500 cm⁻¹ for amines) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbon backbone structure .
  • LC-MS : Validates molecular weight and detects impurities using electrospray ionization (ESI) in positive/negative modes, with mobile phases like methanol/water + 0.1% formic acid .

Q. How can researchers ensure compound stability during storage and analysis?

  • Methodological Answer :

  • Storage : Use amber glassware deactivated with 5% dimethyldichlorosilane (DMDCS) to prevent adsorption. Store at –18°C in inert atmospheres (e.g., argon) .
  • Handling : Avoid prolonged exposure to light or humidity. For aqueous solutions, adjust pH to 5–6 to minimize hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Hybrid density functional theory (DFT) coupled with Hartree-Fock (HF) methods (e.g., B3LYP/6-31G*) can model electron density distributions and reaction pathways. For example, calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate predictions with experimental kinetic data (e.g., activation energy from Arrhenius plots) .

Q. What strategies resolve contradictions in LogD/pKa values reported for this compound?

  • Methodological Answer :

  • Experimental Validation : Use potentiometric titration for pKa determination (e.g., pH-metric titration in 0.15 M KCl) .
  • Chromatographic Calibration : Measure LogD via reverse-phase HPLC with octanol-water partitioning. Calibrate using reference standards (e.g., 4-chloro-3-methylphenol-d₂) .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets, accounting for solvent purity and temperature fluctuations .

Q. How can researchers design bioactivity assays for derivatives of this compound?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., halogenation, sulfonation) to modulate bioavailability. For example, Friedel-Crafts acylation with phthalic anhydride under mechanochemical ball-milling enhances solubility .
  • In Vitro Testing : Use enzyme-linked assays (e.g., acetylcholinesterase inhibition) with LC-MS quantification of metabolites. Include controls like galaxolide or triclosan to assess interference .

Q. What advanced analytical workflows detect trace metabolites of this compound in environmental samples?

  • Methodological Answer :

  • Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol. Spike internal standards (e.g., BP-3-d₅) to correct recovery rates .
  • Detection : LC-MS/MS with MRM mode (e.g., QTRAP 6500+) at transitions m/z 180→135 (quantifier) and 180→92 (qualifier). Use isotope dilution for quantification .

Data Contradiction and Validation

Q. How should conflicting NMR data for structurally similar derivatives be reconciled?

  • Methodological Answer :

  • 2D NMR : Perform HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations unambiguously .
  • Crystallography : Compare experimental XRD data with predicted crystal structures (e.g., Mercury CSD) to validate stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.